molecular formula C16H13NO2 B8302697 1-(4-Methylphenyl)-indole-3-carboxylic acid

1-(4-Methylphenyl)-indole-3-carboxylic acid

Cat. No. B8302697
M. Wt: 251.28 g/mol
InChI Key: QCCAZGMAKILNTQ-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Indole-3-carboxylic acid methyl ester (2.50 g), 4-methyl-iodobenzene (3.72 g), copper (I) iodide (136 mg), N,N′-dimethyl-1,2-cyclohexanediamine (0.5 ml) and potassium carbonate (4.06 g) were stirred at 120° C. for 48 hours. After completion of the reaction, water was added and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was dissolved in ethanol (10 ml), sodium hydroxide (1.17 g) was added and stirred at room temperature overnight. The reaction solution was concentrated with an evaporator, the aqueous layer was acidified by the addition of 1N hydrochloric acid aqueous solution and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give the titled compound (184 mg) as a dark brown solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
136 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].[CH3:14][C:15]1[CH:20]=[CH:19][C:18](I)=[CH:17][CH:16]=1.CNC1CCCCC1NC.C(=O)([O-])[O-].[K+].[K+]>[Cu]I.O>[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([N:7]2[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]([C:3]([OH:2])=[O:4])=[CH:6]2)=[CH:17][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=CC=C12
Name
Quantity
3.72 g
Type
reactant
Smiles
CC1=CC=C(C=C1)I
Name
Quantity
0.5 mL
Type
reactant
Smiles
CNC1C(CCCC1)NC
Name
Quantity
4.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper (I) iodide
Quantity
136 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (10 ml)
ADDITION
Type
ADDITION
Details
sodium hydroxide (1.17 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated with an evaporator
ADDITION
Type
ADDITION
Details
the aqueous layer was acidified by the addition of 1N hydrochloric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1C=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: CALCULATEDPERCENTYIELD 5.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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